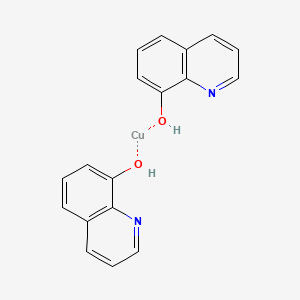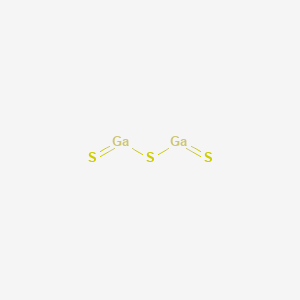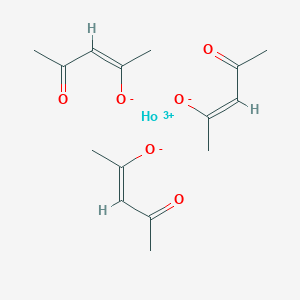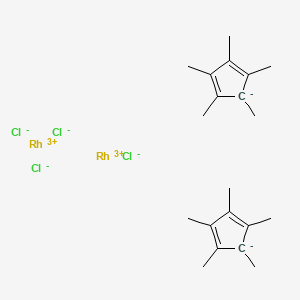
Disamarium oxide silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disamarium oxide silicate is a chemical compound with the formula O5SiSm2 It is a coordination complex that involves samarium, a rare earth element, and oxosilanebis(olate), a ligand that coordinates with the samarium ions
Métodos De Preparación
The synthesis of Disamarium oxide silicate typically involves the reaction of samarium oxide with oxosilanebis(olate) ligands under controlled conditions. The reaction is carried out in a solvent, often under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process, ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Disamarium oxide silicate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, often using reducing agents such as hydrogen or hydrides, to form lower oxidation state products.
Substitution: The oxosilanebis(olate) ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disamarium oxide silicate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: It is used in the production of high-performance materials, including ceramics and glass, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Disamarium oxide silicate exerts its effects involves the coordination of the samarium ions with the oxosilanebis(olate) ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and therapeutic applications. The molecular targets and pathways involved depend on the specific application, such as the interaction with biological molecules in medical applications or the activation of substrates in catalytic reactions.
Comparación Con Compuestos Similares
Disamarium oxide silicate can be compared with other similar compounds, such as:
Samarium(3+) oxide: A simpler compound that lacks the oxosilanebis(olate) ligands, making it less versatile in certain applications.
Samarium(3+) chloride: Another coordination complex with different ligands, used in various catalytic and synthetic applications.
Samarium(3+) nitrate: A compound with nitrate ligands, used in different industrial and research applications.
The uniqueness of this compound lies in its specific ligand coordination, which imparts unique chemical properties and enhances its applicability in various fields.
Propiedades
Número CAS |
12027-86-0 |
|---|---|
Fórmula molecular |
O12Si3Sm2-6 |
Peso molecular |
576.9693 |
Sinónimos |
disamarium oxide silicate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


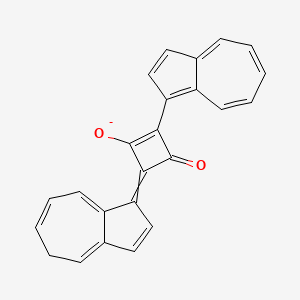

![magnesium bis[dithioxoscandate(1-)]](/img/new.no-structure.jpg)
